molecular formula C22H27N3O2S B12921359 N-(2-Butyl-1H-indol-5-YL)-4-(pyrrolidin-1-YL)benzenesulfonamide CAS No. 919490-50-9

N-(2-Butyl-1H-indol-5-YL)-4-(pyrrolidin-1-YL)benzenesulfonamide

Cat. No.: B12921359
CAS No.: 919490-50-9
M. Wt: 397.5 g/mol
InChI Key: FNJFPKZJDZUYBH-UHFFFAOYSA-N
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Description

Structural Classification Within Indole-Sulfonamide Hybrid Compounds

This compound belongs to the indole-sulfonamide hybrid family, characterized by the fusion of an indole heterocycle with a sulfonamide-functionalized aromatic system. The indole nucleus consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In this compound, the indole core is substituted at the 5-position with a sulfonamide group (-SO₂NH-) that connects to a para-pyrrolidin-1-yl-substituted benzene ring. Additionally, a butyl chain (-C₄H₉) is attached at the 2-position of the indole, enhancing lipophilicity and influencing molecular interactions.

The sulfonamide group serves as a critical pharmacophore, enabling hydrogen bonding with biological targets such as enzymes or receptors. This feature is shared with other therapeutic sulfonamide derivatives, including α-glucosidase inhibitors like the indole-sulfonamide hybrids reported by , which demonstrate IC₅₀ values in the micromolar range. The pyrrolidine moiety, a five-membered secondary amine ring, contributes to conformational flexibility and potential interactions with hydrophobic binding pockets.

Structural Feature Role in Molecular Design
Indole core Provides aromaticity and π-π stacking capabilities for target engagement.
2-Butyl substitution Enhances lipophilicity and modulates membrane permeability.
Sulfonamide bridge (-SO₂NH-) Facilitates hydrogen bonding and electrostatic interactions with enzymatic active sites.
4-Pyrrolidin-1-ylbenzene Introduces basicity and conformational flexibility for target complementarity.

This structural configuration aligns with modern drug design principles, where hybrid molecules merge pharmacophoric elements from distinct bioactive scaffolds to optimize target affinity and selectivity.

Historical Context of Benzenesulfonamide Derivatives in Medicinal Chemistry

Benzenesulfonamide derivatives have played a pivotal role in medicinal chemistry since the discovery of sulfanilamide antibiotics in the 1930s. The sulfonamide group (-SO₂NH₂) emerged as a versatile scaffold due to its ability to mimic carboxylic acid or phosphate groups in enzymatic substrates, enabling competitive inhibition. Early applications focused on antibacterial agents, but subsequent research expanded into antivirals, anticonvulsants, and enzyme inhibitors targeting carbonic anhydrases, α-glucosidases, and indoleamine 2,3-dioxygenase (IDO1).

The integration of indole and sulfonamide motifs gained traction in the late 20th century, driven by the recognition of indole's prevalence in biologically active natural products (e.g., serotonin, mitomycin C). For example, demonstrated that indole-sulfonamide hybrids exhibit potent α-glucosidase inhibitory activity, with IC₅₀ values as low as 1.60 µM, outperforming the standard drug acarbose. These hybrids leverage the indole ring's capacity for hydrophobic interactions and the sulfonamide's hydrogen-bonding potential to block enzyme active sites.

Recent innovations include the incorporation of pyrrolidine rings into sulfonamide derivatives, as seen in IDO1 inhibitors like those described in . Pyrrolidine's saturated nitrogen heterocycle confers rigidity and basicity, which can enhance binding to heme-containing enzymes or allosteric regulatory sites. The compound this compound exemplifies this trend, combining indole, sulfonamide, and pyrrolidine elements to explore synergies between these pharmacophores.

Synthetic methodologies for such hybrids have also evolved. Modern techniques, including catalyst-optimized coupling reactions and molecular docking-guided design, enable precise control over stereochemistry and substituent placement. For instance, detailed a copper-catalyzed alkyne-azide cycloaddition to assemble complex sulfonamide-pyrrolidine architectures, underscoring the chemical versatility of these systems.

Properties

CAS No.

919490-50-9

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2-butyl-1H-indol-5-yl)-4-pyrrolidin-1-ylbenzenesulfonamide

InChI

InChI=1S/C22H27N3O2S/c1-2-3-6-18-15-17-16-19(7-12-22(17)23-18)24-28(26,27)21-10-8-20(9-11-21)25-13-4-5-14-25/h7-12,15-16,23-24H,2-6,13-14H2,1H3

InChI Key

FNJFPKZJDZUYBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

Biological Activity

N-(2-Butyl-1H-indol-5-YL)-4-(pyrrolidin-1-YL)benzenesulfonamide is a synthetic compound classified as an indole derivative, notable for its diverse biological activities. Its chemical formula is C₁₈H₃₁N₃O₂S, indicating the presence of nitrogen, oxygen, and sulfur in addition to carbon and hydrogen. The compound features a unique structure that includes an indole ring substituted with a butyl group and a benzenesulfonamide moiety linked to a pyrrolidine ring, which enhances its potential interactions with biological targets.

Structural Characteristics

The structural components of this compound contribute significantly to its biological activity:

  • Indole Core : Commonly found in many natural products and pharmaceuticals, the indole structure is known for its role in various biological processes.
  • Pyrrolidine Moiety : This cyclic amine may enhance the compound's solubility and bioavailability.
  • Benzenesulfonamide Group : Known for its pharmacological relevance, this group adds to the compound's ability to interact with specific biological targets.

Biological Activity

This compound exhibits a range of biological activities, which include:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Activity : The compound may demonstrate activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Its structure suggests possible applications in reducing inflammation.

The mechanism of action for this compound primarily involves interaction with carbonic anhydrase (CA), particularly CA II. This interaction can lead to inhibition of tumor growth and modulation of inflammatory responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

Compound Name Structure Notable Activities
N-(2-Pyridyl)-4-(pyrrolidin-1-YL)benzenesulfonamideSimilar sulfonamide structureAnticancer properties
N-(2-Methylindolyl)-4-(piperidin-1-YL)benzenesulfonamideVariation in indole substitutionAntimicrobial activity
N-(3-Indolyl)-4-(morpholinyl)benzenesulfonamideDifferent cyclic amineAnti-inflammatory effects

Case Studies and Research Findings

Research has demonstrated that modifications to the indole structure can enhance biological activities. For instance, studies have indicated that certain derivatives show higher cytotoxicity against cancer cell lines compared to traditional chemotherapeutics like doxorubicin. Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.

In vitro evaluations have shown that this compound exhibits significant selectivity towards certain cancer types, suggesting its potential as a targeted therapeutic agent.

Scientific Research Applications

Anticancer Activity

N-(2-Butyl-1H-indol-5-YL)-4-(pyrrolidin-1-YL)benzenesulfonamide has been evaluated for anticancer activity against several human cancer cell lines. The indole derivatives are known for their ability to induce apoptosis in cancer cells, which is critical for therapeutic efficacy.

Case Studies

  • In Vitro Studies : Research indicates that modifications to the indole structure can enhance anticancer activities. For instance, compounds derived from similar structures have shown significant cytotoxic effects against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC50 values indicating strong activity .
  • Mechanistic Insights : The apoptotic potential of these compounds was analyzed through assays that measure phosphatidylserine translocation, cell cycle distribution, and caspase activation. These studies highlight the mechanism by which N-(2-Butyl-1H-indol-5-YL)-4-(pyrrolidin-1-YL)benzenesulfonamide exerts its anticancer effects .

Molecular Interactions

Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Key findings include:

  • Molecular Docking Studies : These studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its pharmacological profile.
  • Surface Plasmon Resonance : This technique has been used to study the binding kinetics of the compound with target proteins, offering a deeper understanding of its interaction dynamics.

Therapeutic Potential

The versatility of this compound extends beyond anticancer applications. Its structure allows exploration in various therapeutic areas, including:

  • Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infectious diseases.
  • Anti-inflammatory Effects : Compounds sharing structural characteristics have shown promise in reducing inflammation, indicating possible use in inflammatory disorders .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals notable differences in activity profiles:

Compound NameStructureNotable Activities
N-(2-Pyridyl)-4-(pyrrolidin-1-YL)benzenesulfonamideSimilar sulfonamide structureAnticancer properties
N-(2-Methylindolyl)-4-(piperidin-1-YL)benzenesulfonamideVariation in indole substitutionAntimicrobial activity
N-(3-Indolyl)-4-(morpholinyl)benzenesulfonamideDifferent cyclic amineAnti-inflammatory effects

This table illustrates that while similar compounds exhibit beneficial activities, this compound may offer distinct pharmacological profiles due to its specific structural features.

Q & A

Q. Optimization Strategies :

  • Use of catalysts like Pd(OAc)₂ for C–N coupling to improve yield .
  • Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) to stabilize reactive intermediates .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (%)Ref.
Indole sulfonylation4-(pyrrolidin-1-yl)benzenesulfonyl chloride, pyridine, RT, 2h7592
N-Alkylation2-bromoindole, K₂CO₃, DMF, 80°C, 12h6889

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–H···O hydrogen bonds between sulfonamide and pyrrolidine groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify indole NH (δ 10.2–11.5 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and butyl chain (δ 0.8–1.6 ppm) .
    • ¹³C NMR : Confirm sulfonamide carbonyl (δ ~165 ppm) and aromatic carbons (δ 110–150 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₃O₂S: 422.1901) .

Advanced Question: How to design experiments to evaluate its enzyme inhibition potential (e.g., carbonic anhydrase)?

Methodological Answer:
Experimental Design :

Target Selection : Prioritize isoforms (e.g., hCA IX/XII for cancer studies) based on structural similarity to known sulfonamide inhibitors .

In Vitro Assays :

  • Use stopped-flow CO₂ hydrase assay to measure catalytic activity reduction .
  • IC₅₀ determination via dose-response curves (0.1–100 µM range) .

Control Compounds : Compare with acetazolamide (reference inhibitor) to contextualize potency .

Q. Data Interpretation :

  • A lower IC₅₀ (e.g., 9.39 µM vs. 32 µM for doxorubicin) suggests stronger inhibition .
  • Structural modifications (e.g., halogenation at indole positions) may enhance binding via hydrophobic interactions .

Advanced Question: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:
Root-Cause Analysis :

Assay Variability :

  • Compare protocols: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa) affect results .

Structural Analogues :

  • Evaluate substituent effects: The 2-butyl group may enhance membrane permeability in cancer cells but reduce solubility for antimicrobial assays .

Data Normalization :

  • Use standardized metrics (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) to enable cross-study comparisons .

Q. Example Contradiction Resolution :

StudyActivity (IC₅₀, µM)Cell Line/StrainKey Structural FeatureRef.
A10.25 (Anticancer)MCF-7Thiophene substituent
B>100 (Antimicrobial)E. coliLack of thiophene

Advanced Question: What computational approaches predict binding modes with biological targets?

Q. Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina to model interactions with bromodomains (e.g., BRD4) or carbonic anhydrase .
  • Key residues: Asp140/Asn143 in BRD4 for hydrogen bonding with sulfonamide .

MD Simulations :

  • GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

ADME Prediction :

  • SwissADME: LogP ~3.5 (moderate lipophilicity) and high GI absorption (>80%) suggest oral bioavailability .

Q. Example Docking Results :

TargetBinding Energy (kcal/mol)Key InteractionsRef.
BRD4-9.2Sulfonamide–Asp140, pyrrolidine–Pro82
hCA II-8.7Indole–His94, butyl chain–Val121

Advanced Question: How to address low synthetic yields in scale-up processes?

Methodological Answer :
Troubleshooting Framework :

Intermediate Stability :

  • Protect reactive groups (e.g., indole NH with Boc during sulfonylation) .

Catalyst Optimization :

  • Screen Pd-based catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) for C–N coupling efficiency .

Solvent Engineering :

  • Switch from DMF to DMAc for higher-temperature stability in N-alkylation steps .

Q. Yield Improvement Table :

ParameterSmall Scale (Lab)Pilot ScaleAdjustmentResult
Temperature80°C75°CReduced decompositionYield ↑15%
Catalyst Loading5 mol%3 mol%Lower cost, similar efficiencyYield maintained

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